3-Cyclobutyl-2-methyl-3-oxopropanenitrile 3-Cyclobutyl-2-methyl-3-oxopropanenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC20378935
InChI: InChI=1S/C8H11NO/c1-6(5-9)8(10)7-3-2-4-7/h6-7H,2-4H2,1H3
SMILES:
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol

3-Cyclobutyl-2-methyl-3-oxopropanenitrile

CAS No.:

Cat. No.: VC20378935

Molecular Formula: C8H11NO

Molecular Weight: 137.18 g/mol

* For research use only. Not for human or veterinary use.

3-Cyclobutyl-2-methyl-3-oxopropanenitrile -

Specification

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
IUPAC Name 3-cyclobutyl-2-methyl-3-oxopropanenitrile
Standard InChI InChI=1S/C8H11NO/c1-6(5-9)8(10)7-3-2-4-7/h6-7H,2-4H2,1H3
Standard InChI Key YXCURCZYFBCFOJ-UHFFFAOYSA-N
Canonical SMILES CC(C#N)C(=O)C1CCC1

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name is 3-cyclobutyl-2-methyl-3-oxopropanenitrile, reflecting its cyclobutyl group attached to a propanenitrile backbone with a ketone at the 3-position and a methyl group at the 2-position. Key identifiers include:

PropertyValueSource
Molecular FormulaC₈H₁₁NO
Molecular Weight137.18 g/mol
SMILESCC(C#N)C(=O)C₁CCC₁
InChI KeyYXCURCZYFBCFOJ-UHFFFAOYSA-N
PubChem CID43157255

The cyclobutyl ring introduces steric strain, while the nitrile and ketone groups enable diverse reactivity, making the compound a versatile intermediate .

Structural Analogues

Structural analogues include:

  • 3-Cyclopropyl-2-methyl-3-oxopropanenitrile (C₇H₉NO): Differs by a cyclopropyl group, reducing ring strain but maintaining similar reactivity .

  • 3-Cyclopentyl-3-oxopropanenitrile (C₈H₁₁NO): Features a larger cyclopentyl ring, altering steric and electronic properties .

Synthesis and Reactivity

Synthetic Routes

A primary synthesis involves the reaction of 3-cyclobutyl-3-oxopropanenitrile with methylating agents. For example:

  • Hydrazine-mediated cyclization: Treatment of 3-cyclobutyl-3-oxopropanenitrile with hydrazine in ethanol at 75°C yields pyrazole derivatives, demonstrating the compound’s utility in heterocycle formation .

StepConditionsYieldSource
CyclizationEthanol, 75°C, 14h91%

Reactivity Profile

  • Nitrile group: Participates in nucleophilic additions and cycloadditions.

  • Ketone group: Undergoes condensations and reductions, enabling functionalization .

  • Cyclobutyl ring: Strain-driven reactions, such as ring-opening or [2+2] cycloadditions, are possible .

Physicochemical Properties

Experimental Data

Limited experimental data are available, but computational predictions and analogues suggest:

PropertyValueSource
Density~1.1 g/cm³ (predicted)
Boiling Point~209°C (analogue-based)
LogP~0.25 (hydrophilic)

Spectroscopic Features

  • IR: Strong absorptions at ~2250 cm⁻¹ (C≡N) and ~1700 cm⁻¹ (C=O) .

  • NMR: Distinct signals for cyclobutyl protons (δ 2.0–2.5 ppm) and methyl groups (δ 1.2–1.5 ppm) .

Applications in Drug Design and Pharmacology

Structure-Activity Relationship (SAR)

  • Nitrile group: Critical for hydrogen bonding with kinase residues .

  • Cyclobutyl group: Optimizes steric fit in hydrophobic pockets .

  • Methyl substituent: Enhances metabolic stability by reducing oxidation.

Hazard StatementPrecautionary Measure
H301+H311+H331P261, P280, P301+P310

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator